Drahebenine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Drahebenine is a novel alkaloid isolated from the plant species Drahea beninensis. It was first discovered by researchers in the late 1990s and has since been studied extensively due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. This inhibition of acetylcholinesterase makes this compound an attractive candidate for the treatment of neurological disorders, such as Alzheimer's Disease and Parkinson's Disease.

科学的研究の応用

Isolation and Structural Characterization : Drahebenine is a phenolic alkaloid isolated from the aerial parts of Dracocephalum heterophyllum. Its structure was established through extensive spectroscopic data analyses and X-ray crystallography, contributing to the chemical understanding of phenolic alkaloids (Wang et al., 2012).

Binding Specificity in Transcription Factors : Although not directly related to this compound, research into the DNA-binding specificity of DREB transcription factors in Arabidopsis provides insights into molecular interactions that could be relevant for understanding the biochemical pathways in which compounds like this compound might participate (Sakuma et al., 2002).

Potential for Novel Drug Discovery : Research into experimental models for aging and potential anti-aging drugs touches on the broader context in which alkaloids like this compound might be studied. The investigation of compounds that can extend lifespan and health span is crucial in pharmacology, and this compound could potentially contribute to this field (Folch et al., 2017).

Applications in Plant Biotechnology : Understanding dehydration responsive element binding (DREB) factors in plants and their optimization for application in plant biotechnology might provide a backdrop for studying the effects of substances like this compound in plant stress responses (Agarwal et al., 2017).

Safety and Hazards

When handling Drahebenine, it’s recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . Suitable personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn . It’s also important to ensure adequate ventilation and keep the product away from drains, water courses, or the soil .

作用機序

Target of Action

Drahebenine is an imidazole alkaloid

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

生化学分析

Biochemical Properties

Drahebenine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . This compound’s interaction with these enzymes can influence the metabolic pathways and the detoxification processes within the cell. Additionally, this compound has been found to bind with certain proteins, altering their conformation and activity, which can have downstream effects on cellular functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses . Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, which can lead to changes in their catalytic activity . This compound also influences gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby modulating the transcriptional activity of target genes . These interactions at the molecular level are crucial for understanding the overall effects of this compound on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound can degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular functions, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have beneficial effects on cellular metabolism and stress responses . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics and endogenous compounds . This compound’s influence on these pathways can lead to changes in metabolite levels and metabolic flux, highlighting its potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization within the cell. This compound can accumulate in certain cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. The localization of this compound within specific cellular compartments is crucial for its activity and function, as it allows the compound to interact with its target molecules effectively .

特性

IUPAC Name |

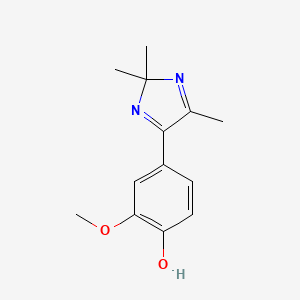

2-methoxy-4-(2,2,5-trimethylimidazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-8-12(15-13(2,3)14-8)9-5-6-10(16)11(7-9)17-4/h5-7,16H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDFYAAYCZNGLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(N=C1C2=CC(=C(C=C2)O)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。